molecular formula C13H15NO B13175257 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

Cat. No.: B13175257
M. Wt: 201.26 g/mol
InChI Key: POYRWLYNONPPEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(4-methylphenyl)oxirane-2-carbonitrile
  • 3-Propyl-3-(4-propylphenyl)oxirane-2-carbonitrile
  • 3-Butyl-3-(4-butylphenyl)oxirane-2-carbonitrile

Uniqueness

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is unique due to the specific arrangement of ethyl and phenyl groups, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C13H15NO/c1-3-10-5-7-11(8-6-10)13(4-2)12(9-14)15-13/h5-8,12H,3-4H2,1-2H3

InChI Key

POYRWLYNONPPEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(C(O2)C#N)CC

Origin of Product

United States

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